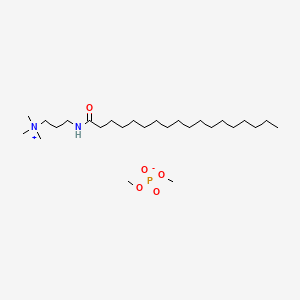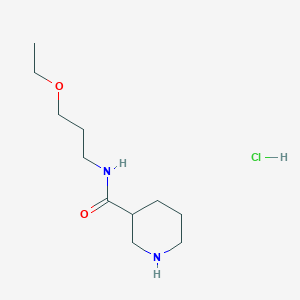![molecular formula C7H18ClN3O3S B1424907 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride CAS No. 1269152-65-9](/img/structure/B1424907.png)
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
Overview
Description
“2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride” is a chemical compound with the IUPAC name N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide hydrochloride . It has a molecular weight of 259.76 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride” is 1S/C7H17N3O3S.ClH/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride” is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Buffer System Development for Bovine Spermatozoa
In a study exploring the development of a buffer system for the dialysis of bovine spermatozoa before freezing, piperazine-based solutions, including piperazine-N-N-BIS(2-ethane sulfonic acid) (PIPES), were investigated. These solutions, when titrated with specific bases, showed significant effects on sperm survival and motility, highlighting their potential use in biological systems related to animal reproduction and cryopreservation (Garcı́a & Graham, 1989).
Synthesis of Bioactive Sulfonamide and Amide Derivatives
Research on the synthesis of bioactive sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties revealed their potential antimicrobial, antifungal, and antimalarial activities. This study demonstrates the utility of piperazine derivatives in developing new pharmacological compounds (Bhatt, Kant, & Singh, 2016).
Therapeutic Value of Zwitterionic Piperazine in Cancer Treatment
A study investigating the therapeutic value of zwitterionic piperazine buffers, particularly 4-(2 Hydroxyethyl)-1-piperazine ethane sulfonic acid, in cancer treatment found that these compounds might reduce tumor activity and size, and affect immunologically mediated diseases. Their low toxicity and minimal side effects highlight their potential in cancer therapeutics (Theodore, Van Zandt, & Carpenter, 1997).
Synthesis and Characterization of Pt(II) Complexes
In the context of material science, the synthesis and characterization of Pt(II) complexes using piperazine-based ligands have been explored. This research contributes to understanding the properties and potential applications of these complexes in various fields, including catalysis and materials engineering (Baran, Kaya, & Turkyilmaz, 2012).
Development of Hyperbranched Polymers
Piperazine derivatives have been used in the synthesis of hyperbranched polymers, demonstrating the versatility of piperazine-based compounds in polymer science. This research contributes to the development of new materials with potential applications in various industries (Yan & Gao, 2000).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O3S.ClH/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10;/h8,11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUJBFYKVWIIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)


![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424830.png)
![N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424831.png)
![N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide](/img/structure/B1424832.png)



![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424838.png)

![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)
